molecular formula C20H20N2OS B11532010 (5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11532010
M. Wt: 336.5 g/mol
InChI Key: RPFJFFIOMKCAPQ-LDADJPATSA-N
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Description

The compound (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its antimicrobial and anti-inflammatory properties. It is being studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to reduce inflammation in biological systems.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For example, its anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidinone derivative with similar biological activities.

    2-Imino-4-thiazolidinone: Known for its antimicrobial properties.

    5-Benzylidene-2-thioxo-4-thiazolidinone: Exhibits anticancer activity.

Uniqueness

What sets (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2OS/c1-13(2)16-9-7-15(8-10-16)12-18-19(23)22-20(24-18)21-17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23)/b18-12+

InChI Key

RPFJFFIOMKCAPQ-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(C)C)S2

Origin of Product

United States

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